molecular formula C20H23NO4 B6721314 N-[[1-(3,4-dimethylphenyl)cyclobutyl]methyl]-5-methoxy-4-oxopyran-2-carboxamide

N-[[1-(3,4-dimethylphenyl)cyclobutyl]methyl]-5-methoxy-4-oxopyran-2-carboxamide

Cat. No.: B6721314
M. Wt: 341.4 g/mol
InChI Key: ZXVVONISNBUPRK-UHFFFAOYSA-N
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Description

N-[[1-(3,4-dimethylphenyl)cyclobutyl]methyl]-5-methoxy-4-oxopyran-2-carboxamide is a complex organic compound with a unique structure that combines a cyclobutyl ring, a dimethylphenyl group, and a methoxy-substituted pyranone ring

Properties

IUPAC Name

N-[[1-(3,4-dimethylphenyl)cyclobutyl]methyl]-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13-5-6-15(9-14(13)2)20(7-4-8-20)12-21-19(23)17-10-16(22)18(24-3)11-25-17/h5-6,9-11H,4,7-8,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVVONISNBUPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCC2)CNC(=O)C3=CC(=O)C(=CO3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[1-(3,4-dimethylphenyl)cyclobutyl]methyl]-5-methoxy-4-oxopyran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a involving a suitable diene and dienophile.

    Introduction of the dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the methoxy-substituted pyranone ring: This can be accomplished through a series of condensation reactions, followed by cyclization.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[[1-(3,4-dimethylphenyl)cyclobutyl]methyl]-5-methoxy-4-oxopyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[[1-(3,4-dimethylphenyl)cyclobutyl]methyl]-5-methoxy-4-oxopyran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new polymers and other materials with specific desired properties.

Mechanism of Action

The mechanism of action of N-[[1-(3,4-dimethylphenyl)cyclobutyl]methyl]-5-methoxy-4-oxopyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[[1-(3,4-dimethylphenyl)cyclobutyl]methyl]-5-methoxy-4-oxopyran-2-carboxamide can be compared with other similar compounds, such as:

    N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride: This compound has a similar cyclobutyl ring but differs in the substituents attached to it.

    Tetramethyl-N,N-bis(2,6-dimethyl-phenyl)-cyclobutane-1,3-diimine: This compound also contains a cyclobutyl ring but has different functional groups attached.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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